molecular formula C7H9NO3 B1346057 2-Acetamidopent-4-ynoic acid CAS No. 23234-80-2

2-Acetamidopent-4-ynoic acid

Cat. No.: B1346057
CAS No.: 23234-80-2
M. Wt: 155.15 g/mol
InChI Key: UKVVXALGBMOHKE-UHFFFAOYSA-N
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Description

2-Acetamidopent-4-ynoic acid is a chemical compound with the molecular formula C7H9NO3 and a molar mass of 155.15 g/mol It is a derivative of glycine, an amino acid, and features an acetyl group and a propargyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidopent-4-ynoic acid can be synthesized through the Erlenmeyer–Plöchl azlactone and amino acid synthesis . This method involves the transformation of an N-acyl glycine to various amino acids via an oxazolone intermediate. The process typically includes the cyclization of hippuric acid in the presence of acetic anhydride, followed by condensation with benzaldehyde and sodium acetate to form an azlactone. This intermediate can then be reduced to yield the desired amino acid derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidopent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to yield different derivatives.

    Substitution: The acetyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amino acid derivatives.

Scientific Research Applications

2-Acetamidopent-4-ynoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamidopent-4-ynoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of proline dehydrogenase, a mitochondrial inner membrane flavoprotein critical for cancer cell survival . By inhibiting this enzyme, this compound induces the mitochondrial unfolded protein response, leading to the upregulation of mitochondrial chaperones and proteases. This mechanism is independent of its anticancer activity and may also have neuroprotective effects.

Comparison with Similar Compounds

Uniqueness: 2-Acetamidopent-4-ynoic acid is unique due to its dual functional groups (acetyl and propargyl) and its specific inhibitory action on proline dehydrogenase. This makes it distinct from other similar compounds, which may lack one of these functional groups or have different molecular targets.

Properties

IUPAC Name

2-acetamidopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-4-6(7(10)11)8-5(2)9/h1,6H,4H2,2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVVXALGBMOHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945913
Record name 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23234-80-2
Record name N-Acetylpropargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023234802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]pent-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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